molecular formula C16H15N3O2S B7705485 N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7705485
M. Wt: 313.4 g/mol
InChI Key: BNYLJFUOUCTELB-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as BTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTO is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In bacteria, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the bacterial cell membrane, leading to cell death. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of materials with unique optical properties, such as fluorescence and phosphorescence.
Biochemical and Physiological Effects
Studies have reported that N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has low toxicity and minimal side effects in vitro and in vivo. In cancer cells, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to selectively target cancer cells, leaving normal cells unaffected. In bacteria, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have broad-spectrum antimicrobial activity, with minimal toxicity to mammalian cells. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of materials with unique optical properties, such as fluorescence and phosphorescence.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations of using N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to study its biological activities in vitro, and its relatively high cost compared to other compounds.

Future Directions

For the study of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide include further investigation of its mechanism of action, optimization of its synthetic route to improve yield and reduce cost, and exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, the development of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide-based derivatives with improved biological activities and properties may lead to the discovery of novel drugs and materials with potential applications in various fields.

Synthesis Methods

The synthesis of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the condensation reaction of benzyl amine, thiophene-2-carboxylic acid, and 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and amine groups, followed by cyclization of the oxadiazole ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its antimicrobial activity, with studies reporting its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In environmental science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-benzyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(17-11-12-5-2-1-3-6-12)8-9-15-18-16(19-21-15)13-7-4-10-22-13/h1-7,10H,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLJFUOUCTELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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